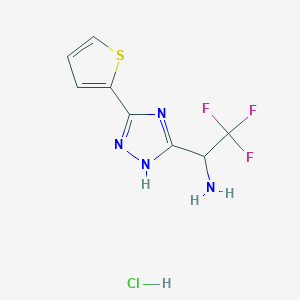

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Description

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is a fluorinated ethylamine derivative featuring a thiophene-linked 1,2,4-triazole core. Its structure combines electron-withdrawing trifluoromethyl groups with a heterocyclic system, which is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry . The compound’s hydrochloride salt improves solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4S.ClH/c9-8(10,11)5(12)7-13-6(14-15-7)4-2-1-3-16-4;/h1-3,5H,12H2,(H,13,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQWVIUHHXITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=N2)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction is followed by the removal of the trifluoroacetyl protecting group to afford the desired aminofurazan .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene and triazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules:

- Thiophene-linked triazoles : Analogues like 4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () demonstrate antimicrobial activity, attributed to the thiophene-triazole system’s ability to disrupt microbial membranes or enzyme function .

- Trifluoroethylamine derivatives : Compounds such as (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride () and benzothiazole-based analogues () highlight the role of the trifluoromethyl group in enhancing lipophilicity and binding affinity to hydrophobic protein pockets .

- Indole- and benzothiazole-containing amines : and describe indole- and benzothiazole-ethanamine hydrochlorides with HSP90 inhibitory activity, mediated by hydrogen bonding to residues like GLU527 and TYR603. These interactions suggest that the target compound’s triazole-thiophene system may similarly engage with conserved residues in therapeutic targets .

Table 1: Structural and Functional Comparison of Selected Analogues

*Calculated based on molecular formula C₈H₇F₃N₄S·HCl.

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free bases, a feature shared with analogues like 2-(thiophen-2-yl)ethanamine hydrochloride () .

- Hydrogen Bonding : Structural data from and indicate that triazole and thiophene groups participate in hydrogen bonding, which may improve target engagement and metabolic stability .

Biological Activity

The compound 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a complex organic molecule notable for its diverse biological activities. This compound features a trifluoromethyl group, a thiophene ring, and a triazole moiety, which contribute to its potential therapeutic applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

- Molecular Formula : C8H7F3N4S·HCl

- CAS Number : Not available in the provided data

- Molecular Weight : Approximately 253.68 g/mol

Biological Activity Overview

Research indicates that compounds containing triazole and thiophene groups exhibit significant biological activities including:

-

Antimicrobial Activity :

- Triazole derivatives have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that certain triazolium salts possess strong activity against Gram-positive bacteria and plant pathogenic fungi due to their ability to form electrostatic interactions with microbial cell walls .

-

Anticancer Properties :

- The anticancer potential of triazole derivatives has been well-documented. For example, specific 1,2,3-triazolium salts have exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. Mechanistically, these compounds may induce apoptosis through mitochondrial pathways and cell cycle arrest .

-

Anti-inflammatory Effects :

- Compounds similar to 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine have been explored for their anti-inflammatory effects. These effects are often attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine can be influenced by various structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |

| Thiophene Ring | Contributes to electron delocalization and stability |

| Triazole Moiety | Key active group for antimicrobial and anticancer activity |

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to the compound :

- Antibacterial Study :

- Anticancer Research :

-

Inflammation Model :

- In vitro studies assessed the anti-inflammatory potential of thiophene-containing triazoles using LPS-stimulated macrophages. Compounds significantly reduced TNF-alpha production compared to controls.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves three stages: (1) formation of the 1,2,4-triazole-thiophene core, (2) coupling with 2,2,2-trifluoroethylamine, and (3) hydrochloride salt formation.

- Triazole-thiophene synthesis : Cyclocondensation of thiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl) forms the triazole ring .

- Amine coupling : Nucleophilic substitution or reductive amination links the trifluoroethylamine group. Solvents like THF or DMF are preferred, with triethylamine (EtN) as an HCl scavenger .

- Salt formation : Reaction with HCl in ethanol yields the hydrochloride salt .

Q. What purification techniques are effective for isolating this compound, and how does solvent selection impact purity?

Methodological Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted intermediates. Purity >95% is achievable .

- Recrystallization : Ethanol/water mixtures (1:1) yield crystalline solids. Avoid chloroform due to trifluoroethylamine’s hygroscopicity .

- Solvent impact : Polar aprotic solvents (e.g., DMSO) may retain impurities, while ethanol minimizes co-precipitation .

| Purification Method | Purity Achieved | Key Solvent | Evidence |

|---|---|---|---|

| Column chromatography | 95–98% | Ethyl acetate | |

| Recrystallization | 97–99% | Ethanol/water |

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : Thiophene protons (δ 7.2–7.5 ppm) and triazole NH (δ 12.1 ppm) confirm core structure .

- NMR : CF group resonates at δ -63 to -65 ppm .

- FTIR : N-H stretching (3200–3400 cm) and C-F vibrations (1150–1250 cm) validate functional groups .

- Mass spectrometry : Molecular ion [M+H] at m/z 297.08 (calculated for CHFNS) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the triazole-thiophene moiety in this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and predict electrophilic/nucleophilic sites:

- The triazole N-4 atom is highly nucleophilic, making it reactive toward electrophiles .

- Thiophene’s π-electron density directs substitution patterns in cross-coupling reactions .

| Computational Parameter | Insight | Evidence |

|---|---|---|

| HOMO-LUMO gap (4.2 eV) | Indicates moderate chemical reactivity | |

| Mulliken charges (N-4: -0.45) | Highlights nucleophilic sites |

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

Methodological Answer: Discrepancies arise from:

- Purity variations : Column-purified samples (>95%) vs. crude products .

- Analytical methods : Differential Scanning Calorimetry (DSC) vs. capillary melting point .

- Solution : Standardize purification protocols and use DSC for decomposition points (reported mp: 243°C (dec.)) .

| Property | Reported Value | Method | Evidence |

|---|---|---|---|

| Melting point | 243°C (dec.) | DSC | |

| Solubility in HO | 12 mg/mL (25°C) | Gravimetric analysis |

Q. What are the mechanisms of acid-base interactions influencing the hydrochloride salt's stability?

Methodological Answer: The hydrochloride salt’s stability depends on:

- Counterion effects : Cl forms strong hydrogen bonds with NH, reducing hygroscopicity .

- pH sensitivity : Degrades above pH 5, releasing free amine. Buffered storage (pH 3–4) is critical .

- Thermal stability : Decomposes above 200°C via cleavage of the triazole-thiophene bond .

| Stability Factor | Optimal Condition | Evidence |

|---|---|---|

| Storage pH | 3.5–4.0 | |

| Temperature limit | <25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.